
MitoP-d15 (bromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MitoP-d15 (bromide) is a deuterium-labeled version of MitoP bromide. It is a stable isotope compound used primarily in scientific research. The deuterium labeling allows for precise quantification and tracking in various biological and chemical processes. MitoP-d15 (bromide) is particularly significant in studies involving mitochondrial function and oxidative stress.
Métodos De Preparación
The synthesis of MitoP-d15 (bromide) involves the use of deuterated triphenylphosphine. The reaction is typically carried out in boiling toluene under reflux conditions. The MitoP bromide precipitates from the solution and can be purified through recrystallization from ethanol if necessary .
Análisis De Reacciones Químicas
MitoP-d15 (bromide) undergoes several types of chemical reactions, including:
Oxidation: It reacts with hydrogen peroxide within the mitochondrial matrix to form MitoP.
Substitution: The triphenylphosphonium group can be substituted with other functional groups to create various derivatives. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. .
Aplicaciones Científicas De Investigación
MitoP-d15 (bromide) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study chemical reactions and pathways.
Biology: Helps in understanding mitochondrial function and oxidative stress by quantifying hydrogen peroxide levels.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mitochondrial functions
Mecanismo De Acción
MitoP-d15 (bromide) exerts its effects by accumulating in the mitochondrial matrix due to the lipophilic alkyltriphenylphosphonium group. Once inside the mitochondria, it reacts with hydrogen peroxide to form MitoP. This reaction allows for the quantification of hydrogen peroxide levels, providing insights into oxidative stress and mitochondrial function .
Comparación Con Compuestos Similares
MitoP-d15 (bromide) is unique due to its deuterium labeling, which provides enhanced stability and precise quantification in mass spectrometry. Similar compounds include:
MitoB: Used for detecting hydrogen peroxide in mitochondria.
MitoQ: A mitochondria-targeted antioxidant.
MitoTEMPOL: A mitochondria-targeted superoxide dismutase mimetic
MitoP-d15 (bromide) stands out due to its specific application in quantifying hydrogen peroxide levels with high precision, making it a valuable tool in oxidative stress research.
Propiedades
Fórmula molecular |
C25H22BrOP |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
(3-hydroxyphenyl)methyl-tris(2,3,4,5,6-pentadeuteriophenyl)phosphanium;bromide |
InChI |
InChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D; |
Clave InChI |
SVALDZORJHFRCU-CORGUAOTSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[P+](CC2=CC(=CC=C2)O)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Br-] |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




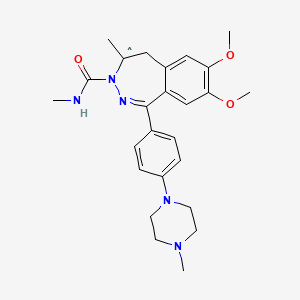
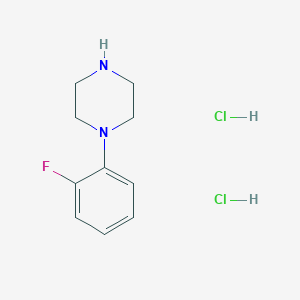
![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
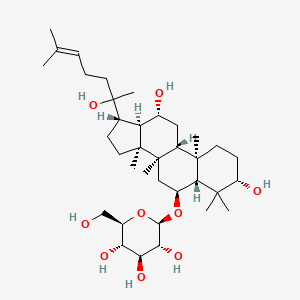
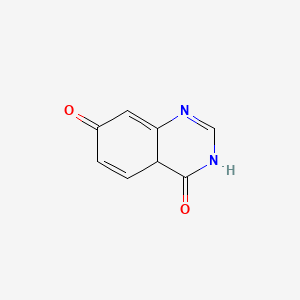
![8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12350327.png)

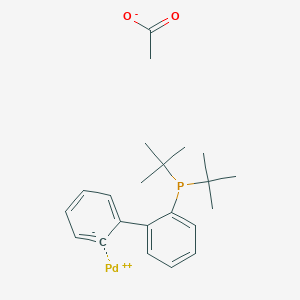
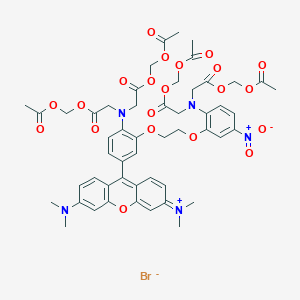
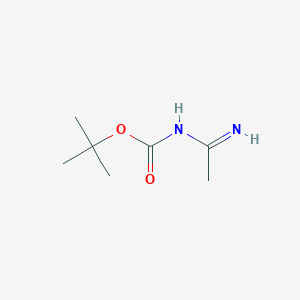

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B12350349.png)
